molecular formula C20H23NO4S B11593184 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide

Cat. No.: B11593184
M. Wt: 373.5 g/mol
InChI Key: SFDJWFLHRFLVGS-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a benzamide core, a methoxybenzyl group, and a dioxidotetrahydrothiophenyl moiety, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” likely involves multiple steps, including the formation of the benzamide core, the introduction of the methoxybenzyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Common synthetic routes may include:

    Formation of Benzamide Core: This step may involve the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of Methoxybenzyl Group: This step may involve the alkylation of the benzamide core with a methoxybenzyl halide in the presence of a base.

    Incorporation of Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety may undergo further oxidation under specific conditions.

    Reduction: The compound may be reduced to form different derivatives.

    Substitution: The methoxybenzyl group may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Such as alkyl halides, acyl halides, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, reduction may yield amine derivatives, and substitution may yield various functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development or as a pharmacological tool.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interaction with Receptors: Modulating receptor activity to elicit a physiological response.

    Alteration of Cellular Processes: Affecting cellular signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may include other benzamide derivatives, methoxybenzyl compounds, and dioxidotetrahydrothiophene analogs.

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C20H23NO4S/c1-15-4-3-5-17(12-15)20(22)21(18-10-11-26(23,24)14-18)13-16-6-8-19(25-2)9-7-16/h3-9,12,18H,10-11,13-14H2,1-2H3

InChI Key

SFDJWFLHRFLVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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